
Isodomoic acid E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isodomoic acid E is a natural product found in Mytilus edulis and Chondria armata with data available.
Applications De Recherche Scientifique
Identification and Isomerization
Isodomoic Acid E, along with other isomers like isodomoic acids F and D, has been identified in toxic mussels. These substances can be produced through photolysis in a laboratory setting, showcasing their occurrence with the neurotoxin domoic acid in natural environments (Wright et al., 1990). Additionally, the photochemistry of domoic acid (DA) and related compounds in aqueous solutions reveals that upon exposure to simulated sunlight, DA undergoes phototransformation, leading to the formation of isodomoic acids D, E, and F. These results are significant for understanding the environmental fate and transformation of these toxins (Bouillon et al., 2008).
Structural Analysis and Synthesis
The study of isodomoic acids has led to advancements in the field of organic chemistry, particularly in the total synthesis and stereochemical definition of these compounds. For instance, the first total synthesis of isodomoic acid G was achieved, which provides insights into the structural and stereochemical complexity of these molecules (Ni et al., 2003). Similarly, the stereocontrolled total synthesis of isodomoic acids G and H from a common intermediate using silicon-based cross-coupling reaction demonstrates the convergent synthesis approach and highlights the significance of these compounds in synthetic chemistry (Denmark et al., 2011).
Neurotoxicity and Biological Activity
Isodomoic acid E, like other isomers of domoic acid, has implications in neurotoxicity and biological activity. Studies on these compounds have explored their seizurogenic and toxic properties, as well as their potential as pharmacological agents. For example, isodomoic acids A, B, and C have been studied for their acute seizurogenic and toxic properties in mammals, providing insights into their neurotoxic potential and interactions with neuroreceptors (Sawant-Pokam et al., 2008).
Toxicity Assessment
The comparative toxicity of domoic acid and its isomers, including isodomoic acids A, B, and C, has been evaluated in mice. This research is crucial for understanding the potential health risks associated with these compounds in seafood and their overall impact on human and animal health (Munday et al., 2008).
Propriétés
Numéro CAS |
133005-85-3 |
|---|---|
Nom du produit |
Isodomoic acid E |
Formule moléculaire |
C15H21NO6 |
Poids moléculaire |
311.33 |
Nom IUPAC |
(2S,3S,4S)-4-[(2E,4E,6R)-6-carboxyhepta-2,4-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-5,9-11,13,16H,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b5-3+,8-4+/t9-,10+,11-,13+/m1/s1 |
Clé InChI |
VZFRNCSOCOPNDB-JIUSADRUSA-N |
SMILES isomérique |
C[C@H](/C=C/C=C(\C)/[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)C(=O)O |
SMILES |
CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O |
SMILES canonique |
CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O |
Synonymes |
isodomoic acid E |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol](/img/structure/B1651622.png)
![2-Methyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B1651623.png)
![Benzene, 1-fluoro-3-[(phenylsulfonyl)methyl]-](/img/structure/B1651626.png)
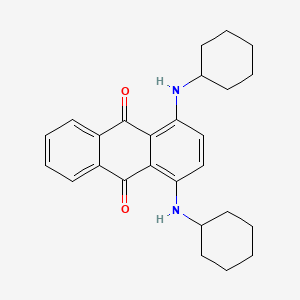
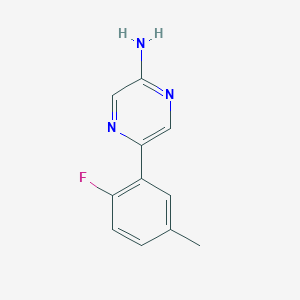
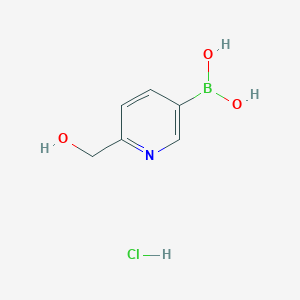
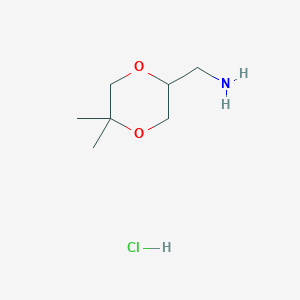
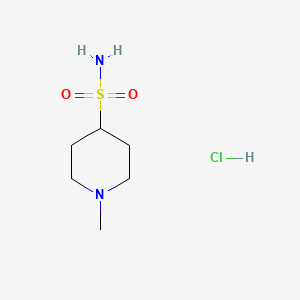
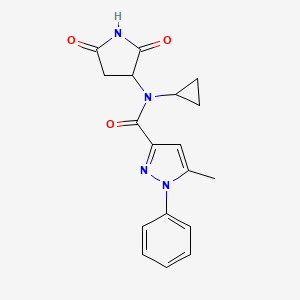
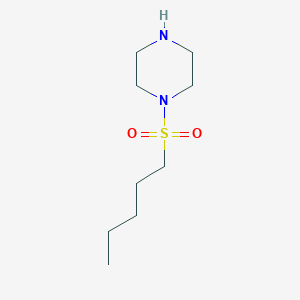
![N-(4-methyl-2-{[2-(3-methylpiperidin-1-yl)-2-oxoethyl]amino}phenyl)acetamide](/img/structure/B1651641.png)
